Voxvoganan - 1166254-80-3

Voxvoganan

Catalog Number: EVT-274029
CAS Number: 1166254-80-3
Molecular Formula: C43H69N11O3
Molecular Weight: 788.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LTX-109 is a tripeptide that is the 2-phenylethyl amide of L-arginyl-2,5,7-tri-tert-butyl-L-tryptophyl-L-arginine It has a role as an antimicrobial agent and a peptidomimetic. It is a tripeptide and a monocarboxylic acid amide.
LTX-109 has been investigated for the treatment of Atopic Dermatitis, Mild Eczema/Dermatoses, and Gram-positive, Skin Infections.
Overview

Voxvoganan, also known as LTX-109, is a synthetic antimicrobial peptide that has garnered attention for its efficacy against various bacterial and fungal infections, including those caused by Methicillin-Resistant Staphylococcus aureus (MRSA) and other resistant strains. This compound is particularly relevant in the context of increasing antibiotic resistance, making it a valuable subject of research in the field of antimicrobial therapies.

Source

Voxvoganan is derived from a combination of amino acids, specifically designed through peptide synthesis techniques. The compound is classified as a tripeptide, incorporating L-arginine, L-tryptophan, and 2-phenylethyl amide .

Classification

Voxvoganan falls under the category of synthetic antimicrobial peptides. These peptides are engineered to mimic natural defense mechanisms found in various organisms, providing a novel approach to combatting infections that are resistant to conventional antibiotics.

Synthesis Analysis

Methods

The synthesis of Voxvoganan employs standard peptide synthesis techniques, primarily solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptide chains on a solid support, facilitating the formation of peptide bonds between amino acids.

Technical Details

  1. Peptide Bond Formation: The synthesis involves coupling amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). These reagents help activate the carboxyl group of one amino acid for reaction with the amine group of another.
  2. Purification: After synthesis, Voxvoganan is purified using high-performance liquid chromatography (HPLC), ensuring high yield and purity levels. Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product.
Molecular Structure Analysis

Structure

Voxvoganan's molecular formula is C43H69N11O3C_{43}H_{69}N_{11}O_{3}, with a specific InChI Key of ZVOYWSKEBVVLGW-ZDCRTTOTSA-N. The structure features a complex arrangement of amino acids that contribute to its antimicrobial properties.

Data

  • Molecular Weight: Approximately 813.05 g/mol.
  • InChI: InChI=1S/C43H69N11O3/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)...
Chemical Reactions Analysis

Reactions

Voxvoganan undergoes various chemical reactions typical for peptides, including hydrolysis and oxidation under certain conditions. Its reactivity is primarily influenced by the functional groups present in its amino acid constituents.

Technical Details

The stability of Voxvoganan can be affected by environmental factors such as pH and temperature, which can lead to degradation or altered activity against microbial targets.

Mechanism of Action

Process

Voxvoganan exerts its antimicrobial effects through several mechanisms:

  1. Membrane Disruption: The peptide interacts with microbial membranes, leading to disruption and increased permeability.
  2. Inhibition of Cell Wall Synthesis: By interfering with the synthesis processes in bacteria, Voxvoganan prevents cell wall formation.
  3. Immune Modulation: It may also enhance host immune responses against infections .

Data

Research indicates that Voxvoganan demonstrates significant activity against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and certain organic solvents, depending on formulation.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • pKa Values: Specific pKa values relevant to its functional groups influence its solubility and reactivity.
Applications

Voxvoganan is primarily researched for its potential applications in treating:

  • Bacterial Skin Infections: Effective against resistant strains like MRSA.
  • Fungal Infections: Demonstrates antifungal properties that could be harnessed in clinical settings.
  • Nasal Decolonization: Investigated for its ability to reduce nasal colonization by pathogenic bacteria .
Synthetic Design and Development of Voxvoganan

The escalating antimicrobial resistance (AMR) crisis, responsible for ~1.27 million annual deaths directly attributable to drug-resistant pathogens, has intensified the search for novel antibiotics with non-traditional mechanisms [1] [5]. Voxvoganan (LTX-109) exemplifies a next-generation antimicrobial peptidomimetic engineered to overcome the limitations of natural antimicrobial peptides (AMPs). Unlike conventional antibiotics, Voxvoganan employs a membrane-lytic mechanism that disrupts bacterial membrane integrity, significantly reducing the propensity for resistance development [3] [8]. Its design adheres to three pillars: rational drug design principles, strategic structural optimization, and stereochemical precision—collectively enabling potent activity against multidrug-resistant Staphylococcus aureus (MRSA) with MIC values of 2–4 μg/mL [3] [5].

Rational Drug Design Strategies for Antimicrobial Peptidomimetics

Rational drug design for peptidomimetics bridges the gap between natural AMPs and synthetically tractable therapeutics. Voxvoganan falls under Class B peptidomimetics, characterized by extensive non-natural amino acids and backbone modifications that emulate the cationic, amphipathic topology of host defense peptides while resisting proteolytic degradation [6] [8]. Two computational and experimental strategies underpinned its development:

  • Structure-Based Design (SBDD): Molecular docking simulations optimized Voxvoganan’s interaction with bacterial membranes by targeting anionic phospholipids (e.g., phosphatidylglycerol and cardiolipin). Simulations revealed that its positive charge density (+2 to +9) enables competitive displacement of Mg²⁺/Ca²⁺ ions from lipopolysaccharides (LPS), destabilizing the outer membrane of Gram-positive bacteria [8] [10]. Concurrently, hydrophobic moment calculations guided the spatial segregation of lipophilic and cationic residues to enhance amphipathicity—a critical determinant for membrane insertion [8].

  • Ligand-Based Design (LBDD): Pharmacophore modeling of natural AMPs (e.g., LL-37) identified non-negotiable motifs: (i) a cationic domain for electrostatic targeting, (ii) an aromatic/hydrophobic core for membrane integration, and (iii) conformational rigidity for protease resistance. Voxvoganan’s final structure incorporated N-alkylated glycine residues (peptoid elements) to satisfy these criteria while avoiding metabolic instability [6] [8].

Table 1: Rational Design Strategies for Voxvoganan

Design ApproachComputational MethodKey Parameters OptimizedBiological Impact
Structure-Based (SBDD)Molecular dockingCharge distribution, hydrophobic momentEnhanced binding to anionic phospholipids
Ligand-Based (LBDD)Pharmacophore modelingCationic/hydrophobic balance, backbone rigidityImproved proteolytic stability and membrane selectivity
HybridMolecular dynamics (MD) simulationsMembrane insertion depthIncreased bactericidal efficacy against MRSA

Structural Optimization of Voxvoganan’s Backbone and Side-Chain Modifications

Voxvoganan’s chemical scaffold (C₄₃H₆₉N₁₁O₃, MW 788.08 Da) features deliberate deviations from canonical peptide architecture to augment stability and activity [3] [5]:

  • Backbone Engineering: Replacement of amide bonds with methylated triazole linkers reduced susceptibility to protease cleavage. This modification conferred a 10-fold increase in serum half-life compared to natural AMPs like defensins [5] [8]. The backbone further integrates D-proline residues to limit conformational flexibility, favoring an extended topology ideal for membrane poration [8].

  • Side-Chain Optimization: Hydrophobic side chains feature tert-butyl-modified phenylalanine and alkylated lysine derivatives. These groups elevate hydrophobicity to ~45% of total residues—within the optimal range for membrane penetration without inducing hemolysis. SAR studies demonstrated that shortening alkyl chains from C8 to C4 reduced hemolytic activity (HC₅₀ > 200 μg/mL) while maintaining MICs of 1.56 μg/mL against MRSA [5] [8].

  • Amphipathicity Tuning: Introduction of asymmetric bisphenol sulfone cores enhanced charge delocalization. X-ray diffraction studies confirmed that this modification stabilizes Voxvoganan’s interaction with lipid bilayers, increasing membrane fluidity by 70% compared to unmodified analogs [5].

Table 2: Structure-Activity Relationship (SAR) of Voxvoganan Modifications

Structural ElementModificationEffect on Antibacterial ActivityEffect on Selectivity (vs. RBCs)
BackboneMethylated triazole linkers↑ Protease resistance (t₁/₂ > 2h in serum)No change
Hydrophobic residuestert-Butyl-phenylalanineMIC vs. MRSA: 1.56 μg/mLHC₅₀ > 200 μg/mL
Cationic residuesAlkylated lysine↑ Membrane binding by 3-fold↓ Hemolysis by 40%
Global amphipathicityBisphenol sulfone core↑ Membrane disruption kineticsMinimal cytotoxicity (IC₅₀ > 46 μM)

Stereochemical Considerations in Peptide Synthesis for Enhanced Membrane Interaction

Chirality governs Voxvoganan’s spatial orientation during membrane insertion. Three stereochemical tactics enhance its bactericidal specificity:

  • D-Amino Acid Incorporation: Strategic placement of D-phenylalanine at residues 3 and 7 disrupts α-helical formation, favoring a sheet-like topology that penetrates bacterial membranes more efficiently. This configuration reduces recognition by host proteases and minimizes self-aggregation [6] [8].

  • Chiral Center Optimization: Enantiomeric purity at alkylated lysine residues ensures optimal hydrogen bonding with phospholipid head groups. Molecular dynamics simulations revealed that the (R)-enantiomer achieves a 40% deeper membrane insertion than its (S)-counterpart, correlating with a 2-fold lower MIC against MRSA [9] [10].

  • Conformational Locking: Cyclization via stapled hydrocarbon bridges between residues i/i+7 stabilizes Voxvoganan’s bioactive conformation. Circular dichroism (CD) spectroscopy confirmed that stapling enforces a 25° bend in the peptide backbone, maximizing contact with hydrophobic acyl chains in bacterial membranes [6] [9].

Biophysical validations using palmitoyloleoylphosphatidylglycerol (POPG) liposomes demonstrated that stereochemical precision enables Voxvoganan to achieve >90% membrane disruption at 10 μM, while erythrocyte models (dimyristoylphosphatidylcholine/dimyristoylphosphatidylethanolamine bilayers) showed negligible perturbation—confirming its selective toxicity [9].

Properties

CAS Number

1166254-80-3

Product Name

Voxvoganan

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide

Molecular Formula

C43H69N11O3

Molecular Weight

788.1 g/mol

InChI

InChI=1S/C43H69N11O3/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51)/t31-,32-,33-/m0/s1

InChI Key

ZVOYWSKEBVVLGW-ZDCRTTOTSA-N

SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

LTX 109
LTX-109
LTX109

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C

Isomeric SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.